2-Amino-5-(2-thienyl)pyrazine
Overview
Description
“2-Pyrazinamine, 5-(2-thienyl)-” is also known as “2-Amino-5-(2-thienyl)pyrazine”. It has a molecular weight of 177.23 . The IUPAC name for this compound is “5-(2-thienyl)-2-pyrazinamine” and its InChI code is "1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H, (H2,9,11)" .
Synthesis Analysis
The synthesis of pyrazinamide analogues, such as “2-Pyrazinamine, 5-(2-thienyl)-”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Molecular Structure Analysis
The molecular formula of “2-Pyrazinamine, 5-(2-thienyl)-” is C8H7N3S . The InChI key for this compound is NRHPXDJQEQVYSM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Pyrazinamine, 5-(2-thienyl)-” include a molecular weight of 177.23 . Unfortunately, specific details such as color, density, hardness, and melting and boiling points are not available.Scientific Research Applications
Structural Analysis and Coordination Chemistry
2-Pyrazinamine, 5-(2-thienyl)- derivatives have been extensively studied for their unique structural properties and coordination chemistry. For instance, Donzello et al. (2011) explored the structural flexibility of 2,3-dicyano-5,6-di(2-thienyl)-1,4-pyrazine and its palladium(II) complex. Their work provided insights into the molecular arrangement and coordination sites in these compounds, which are significant for understanding their chemical behavior and potential applications in coordination chemistry and material science (Donzello et al., 2011).
Development of Conjugated Materials
Schwiderski and Rasmussen (2013) investigated thieno[3,4-b]pyrazine-based terthienyls as precursors for low band gap conjugated materials. Their synthesis and characterization of these compounds contribute to the development of materials with tunable electronic properties, essential in the field of organic electronics and photonics (Schwiderski & Rasmussen, 2013).
Synthesis of Heterocyclic Compounds
Blanco et al. (2006) presented a method for synthesizing pyrazino[2',3':4,5]thieno[3,2-d]pyrimidinones, demonstrating the potential of 2-pyrazinamine derivatives in creating complex heterocyclic structures. Their methodology provides a foundation for developing new compounds with possible applications in pharmaceuticals and materials science (Blanco et al., 2006).
Antimicrobial Activity
Hussein (2007) explored the synthesis of polynuclear heterocycles with 2-pyrazinamine derivatives, highlighting their antimicrobial potential. This research underscores the relevance of these compounds in developing new antimicrobial agents (Hussein, 2007).
Photovoltaic Device Applications
Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices. Their work contributes to the development of new materials for solar energy conversion, highlighting the diverse applications of 2-pyrazinamine derivatives in renewable energy technologies (Zhou et al., 2010).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is similar to the thiophene ring in 2-amino-5-(2-thienyl)pyrazine, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, pyrimidines, which are structurally similar, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
For instance, they inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Compounds with similar structures have been found to exhibit a range of pharmacological effects including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is influenced by the reaction conditions, including the choice of organoboron reagents .
Properties
IUPAC Name |
5-thiophen-2-ylpyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPXDJQEQVYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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